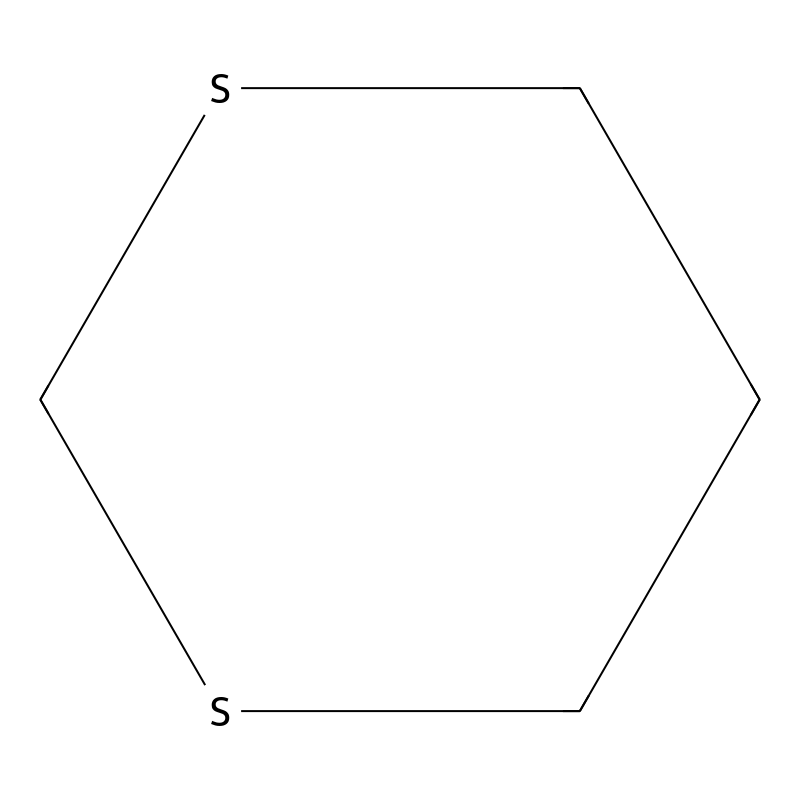

1,3-Dithiane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Conformational Analysis of 1,3-Dithiane

The conformational energy landscape of 1,3-dithiane has been explored using both experimental and computational methods. The table below summarizes the key findings from the available literature:

| Method | Key Finding | Energy Difference/Barrier | Reference/Year |

|---|---|---|---|

| Electron Diffraction | Determined molecular structure and conformation in the gas phase. | N/A | [1] (1978) |

| HF/6-31G(d) & MP2/6-31G(d)/HF/6-31G(d) | Identified six minima on the Potential Energy Surface (PES), including chair and flexible (enantiomeric) forms. | N/A | [2] (2010) |

| Molecular Dynamics (at 295-300 K) | Observed interconversion between flexible conformers and the chair conformer upon heating. | N/A | [2] (2010) |

| For comparison: 1,3-Dioxane (MP2/6-31G(d)/HF/6-31G(d)) | Chair conformer is the most stable. | - | [2] (2010) |

The 2010 study concluded that the conformational isomerization of this compound and its oxygen analog, 1,3-dioxane, proceed along common routes, with their potential energy surfaces each containing six minima separated by several potential barriers [2].

Experimental & Computational Methodology

The search results do not provide a detailed, step-by-step experimental protocol for conformational analysis (such as specific sample preparation for spectroscopy or crystallography). However, the core computational methodology from the 2010 study is outlined below.

Computational Protocol (as described in [2]):

- Quantum-Chemical Approximations: The study was performed using ab initio (first principles) quantum-chemical methods.

- Level of Theory: The geometry optimizations and frequency calculations were carried out at the HF/6-31G(d) level of theory. Single-point energy calculations were then performed on the optimized structures at the higher MP2/6-31G(d) level. This is denoted as MP2/6-31G(d)//HF/6-31G(d).

- Software: The molecular dynamics calculations to study the interconversion of conformers at different temperatures were performed using HyperChem software (version 7.01) [2].

Workflow for Conformational Analysis

Based on the general scientific approach and the information retrieved, the following diagram illustrates a typical workflow for the computational conformational analysis of a molecule like this compound.

References

Structural Overview and Core Properties

The table below summarizes the fundamental differences between 1,3-dioxane and 1,3-dithiane.

| Feature | 1,3-Dioxane | This compound |

|---|---|---|

| Heteroatoms | Two oxygen (O) atoms at 1,3-positions [1] | Two sulfur (S) atoms at 1,3-positions [2] |

| Key Structural Role | Common protecting group for carbonyls (aldehydes/ketones) [3] [1] | Versatile building block for C-C bond formation; precursor in natural product synthesis [2] |

| Anion Stability | Less stable 2-lithio derivative [3] | Highly stable 2-lithio derivative due to electron back-donation into sulfur d-orbitals [2] |

| Conformational Analysis | Dynamic chair conformation; studied via Variable Temperature NMR [3] | Information not specified in search results |

| Metabolism (in Theophylline Derivatives) | Enzymatic ring cleavage, converting the acetal group to an ester [4] | Resists ring cleavage; undergoes diastereoselective sulfoxidation [4] |

Key Applications and Experimental Insights

Synthesis and Preparation

- 1,3-Dioxane: The parent compound is prepared industrially by acid-catalyzed reaction of formaldehyde with 1,3-propanediol [1]. Substituted derivatives are typically formed from a ketone or aldehyde and a 1,3-diol, often serving as a protecting group [1].

- This compound: A common synthetic method involves an iodine-catalyzed reaction between an aromatic aldehyde and 1,3-propanedithiol at room temperature [2]. Another approach uses MgO-based catalysts to react propargylic carbonyl compounds with propane-1,3-dithiol to form β-keto-1,3-dithianes [2].

Reactivity and Utility in Synthesis

The stability of the 2-lithio-1,3-dithiane anion makes it a powerful tool in umpolung chemistry, reversing the normal polarity of a carbonyl group and enabling the synthesis of α,β-unsaturated alkenes [2]. In contrast, 1,3-dioxanes are more commonly involved in reactions where the ring itself is the electrophile or participate in cyclization and transacetalization reactions [3].

Biological and Medicinal Chemistry Relevance

- 1,3-Dioxane Scaffolds: Chiral 1,3-dioxane units can be easily transformed into 1,3-diols, which are key structural motifs in many pharmaceuticals and natural products [3].

- This compound Derivatives: These compounds have shown a range of pharmacological activities. Specific derivatives have been investigated as inhibitors of targets like HCV NS3 serine protease, with one compound exhibiting low nanomolar inhibition (Ki = 7 nM) [2]. The 1,3-dithiolane analog also demonstrates leishmanicidal, anti-HIV, and antitumor activities [2].

Metabolism and Experimental Protocols

A structure-metabolism correlation study on theophylline derivatives provides critical experimental insight [4]:

- Protocol: In vitro metabolism study.

- Methodology: Compounds were incubated with metabolic enzymes (cytochrome P450-dependent monooxygenases), and metabolites were identified.

- Key Finding: The 1,3-dioxane derivative underwent enzymatic ring cleavage (oxidation at the acetal carbon), converting it to an ester. In contrast, the This compound derivative was not cleaved; instead, it was metabolized via diastereoselective sulfoxidation (trans isomer major). The resulting sulfoxides were stable and not further metabolized [4].

This metabolic pathway is illustrated in the following experimental workflow:

Key Considerations for Drug Development

- Metabolic Fate: The fundamental difference in metabolic pathways means 1,3-dioxane-based structures may be more readily cleared from the system, while this compound-based drugs could lead to persistent sulfoxide metabolites [4].

- Toxicity Screening: Be aware that the 1,3-dioxane core has shown mixed results in genetic toxicology studies, with positive results in some mammalian cell assays but negative in vivo [5]. Always conduct compound-specific safety profiling.

- Strategic Utility: Leverage this compound as a stable acyl anion equivalent for complex synthetic routes. Use 1,3-dioxane as a versatile and cleavable protecting group or as a scaffold to access valuable chiral diol intermediates [3] [2].

References

- 1. 1,3-Dioxane [en.wikipedia.org]

- 2. 1,3 Dithiane Derivative - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. 1,3-dioxane - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. In vitro metabolism of 1,3-dioxane, 1,3-oxathiolane, and this compound derivatives of theophylline: a structure-metabolism correlation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-Dioxane (505-22-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

Stability Profile of the 1,3-Dithiane Protecting Group

The 1,3-dithiane group is known for its robust stability across a wide range of conditions, which is why it is often used in the late stages of complex syntheses. The quantitative stability data is summarized in the table below [1].

Table: Stability of this compound Under Various Conditions

| Condition / Reagent Class | Specific Reagents | Stability |

|---|---|---|

| Aqueous Acids & Bases | pH < 1, 100°C; pH > 12, 100°C | Stable |

| pH = 1-12, Room Temperature | Stable | |

| Bases | LDA, t-BuOK, NEt3, Pyridine |

Stable |

| Nucleophiles | RLi, RMgX, RCuLi, Enolates, NaOCH3, NH3, RNH2 | Stable |

| Electrophiles | RCOCl, RCHO, CH3I, :CCl2, Bu3SnH | Stable |

| Reducing Agents | H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4 | Stable |

| Oxidizing Agents | KMnO4, OsO4, CrO3/Py, RCOOOH, MnO2 | Not Stable |

| I2, Br2, Cl2 | Not Stable |

Formation and Deprotection of this compound

Formation (Protection of Carbonyls)

The formation of this compound from a carbonyl compound is a Lewis or Brønsted acid-catalyzed reaction with 1,3-propanedithiol. Multiple efficient catalytic systems have been developed [1].

Table: Selected Methodologies for this compound Formation

| Catalyst | Key Features / Conditions | Citation |

|---|---|---|

| Iodine (I2) | Mild conditions; also applicable for transthioacetalization. | [1] |

| Yttrium Triflate (Y(OTf)3) | Highly chemoselective for aldehydes over ketones. | [1] |

| Tungstophosphoric Acid (H3PW12O40) | Solvent-free; excellent yields for aldehydes, ketones, and sterically hindered carbonyls. | [1] |

| p-Toluenesulfonic Acid (PTSA) / SiO2 | Short reaction times, easy purification via filtration. | [1] |

| HClO4-SiO2 | Extremely efficient under solvent-free conditions at room temperature. | [1] |

| Copper Bis(dodecyl sulfate) [Cu(DS)2] | Surfactant-combined catalyst; works in water at room temperature; recyclable. | [1] |

Example Protocol: Protection using Iodine Catalyst [1]

- Reaction Setup: Dissolve the carbonyl compound (1.0 mmol) and 1,3-propanedithiol (1.1 mmol) in an anhydrous solvent like dichloromethane.

- Catalyst Addition: Add a catalytic amount of iodine (5-10 mol%) to the reaction mixture.

- Reaction Execution: Stir the mixture at room temperature and monitor the reaction by TLC.

- Work-up: Upon completion, quench the reaction with a saturated aqueous sodium thiosulfate solution to remove residual iodine.

- Purification: Extract the product with an organic solvent, dry the combined organic layers over anhydrous MgSO4, and concentrate under reduced pressure. The crude this compound may be purified by flash column chromatography if needed.

Deprotection (Regeneration of Carbonyl)

Deprotection typically requires harsh hydrolytic conditions or oxidative methods. Recent advances focus on milder, more selective protocols [1].

1. Mild Oxidative Deprotection using H2O2/Iodine [2] This method is a green and efficient alternative that proceeds under essentially neutral conditions.

- Reagents: 30% Aqueous H2O2, Iodine (5 mol%), Sodium Dodecyl Sulfate (SDS), Water.

- Procedure: Suspend the this compound substrate in water containing SDS. Add iodine (5 mol%) and 30% aqueous H2O2. Stir the reaction mixture at room temperature until completion (typically within 30 minutes). Extract the liberated carbonyl compound with an organic solvent and purify.

- Key Advantages: Tolerates acid- and base-sensitive groups (e.g., phenolic acetates, benzyl ethers, BOC, and Cbz carbamates) without overoxidation. The micellar system with SDS improves substrate solubility [2].

2. Oxidative-Hydrolytic Deprotection for dM-Dmoc Protected Amines [3] This two-step, one-pot procedure is highly relevant for amine protection in complex molecules like pharmaceuticals.

- Reagents: Sodium periodate (NaIO4), Potassium carbonate (K2CO3), THF/Water (1:1), Methanol.

- Procedure:

- Step 1 (Oxidation): Treat the dM-Dmoc-protected amine (1.0 equiv) with sodium periodate (10 equiv) in a THF/Water (1:1) solvent mixture. Stir at room temperature for 12 hours.

- Step 2 (β-Elimination): Remove the excess oxidant and inorganic salts by filtration. To the filtrate, add potassium carbonate (10 equiv) and stir in methanol (or a methanol/water mixture for amino acids) at room temperature for 1 hour to release the free amine.

- Application: Successfully applied to deprotect aliphatic and aromatic amines, as well as amino acids, with good to excellent yields [3].

Workflow and Stability Relationship Visualization

The following diagrams, created using Graphviz, illustrate the core concepts and stability relationships of the this compound protecting group.

Diagram 1: The core workflow for the protection and deprotection of a carbonyl group using the this compound group.

Diagram 2: A summary of the key chemical stability properties of the this compound protecting group.

Application in Amine Protection

The this compound moiety is the basis for the dimethyl-1,3-dithian-2-ylmethoxycarbonyl (dM-Dmoc) amine protecting group, which offers orthogonal deprotection conditions compared to common groups like Boc and Fmoc [3].

- Protection: Achieved by reacting the amine with the stable reagent 4 (derived from this compound and p-nitrophenylchloroformate). Aliphatic primary amines react under mild conditions (DIPEA, THF, rt), while less nucleophilic arylamines require stronger bases (LDA, -78°C) [3].

- Deprotection: Uses the two-step oxidative/hydrolytic protocol described above (NaIO4 followed by K2CO3). This group is more stable under nucleophilic conditions than its non-methylated analogue (Dmoc), allowing for a wider range of transformations on the protected substrate [3].

References

1,3-dithiane chair invertomers and flexible forms

Conformational Analysis of 1,3-Dithiane

Quantum-chemical calculations reveal that the conformational isomerization of this compound proceeds on a complex potential energy surface (PES). The system features multiple minima and transition states, characterizing the interconversion between its most stable and flexible forms [1].

- Stable Conformers: The chair conformation is the global minimum on the PES and is the predominant, most stable form [1].

- Flexible Forms: The PES contains several enantiomeric flexible forms (twist-boats, boats), which are higher in energy than the chair conformer [1].

- Interconversion Barriers: The chair and flexible conformers are separated by several potential energy barriers. Molecular dynamics simulations indicate that upon heating, the flexible conformers can transform into each other and into the chair conformer [1].

The following table summarizes the key findings from the computational studies.

| Aspect | Description | Method / Basis Set | Source |

|---|---|---|---|

| General Isomerization | Proceeds along common routes with 1,3-dioxane; PES contains six minima (chair invertomers & enantiomeric flexible forms). | HF/6-31G(d), MP2/6-31G(d)//HF/6-31G(d) | [1] |

| Sulfone Derivative Conformations | 19 conformations considered; 4 minima and 5 transition states identified for inversion-topomerization process. | Not Specified / B3LYP/6-311+G(2d,p) | [2] [3] |

| Dynamic Behavior | Flexible conformers transform into each other and into the chair conformer upon heating (295–300 K). | Molecular Dynamics | [1] |

Experimental and Computational Protocols

While the search results lack detailed step-by-step laboratory protocols for conformational analysis, they point to established computational methodologies.

- Computational Modeling: The comparative analysis of this compound was performed using ab initio quantum-chemical methods, specifically the HF/6-31G(d) and MP2/6-31G(d) levels of theory [1]. The study involved mapping the potential energy surface to locate energy minima (stable conformers) and transition states (energy barriers).

- Synthesis of this compound: For background context, a classic synthesis involves the reaction of 1,3-propanedithiol with methylal (dimethoxymethane) in chloroform, catalyzed by boron trifluoride diethyl etherate and glacial acetic acid [4]. The crude product is isolated and purified via recrystallization from methanol or sublimation [4].

Conformational Interconversion Pathway

The diagram below illustrates the general pathway for the conformational interconversion of this compound, based on the described potential energy surface.

This diagram outlines the interconversion between chair conformers via flexible forms through distinct transition states [1]. "Topomerization" refers to the process that interconverts enantiomeric flexible forms.

Application in Drug Development

The 1,3-dithiolane scaffold (a 5-membered ring analog) has been rehabilitated as a privileged structure in drug design [5]. For derivatives with a chiral center, separating and characterizing stereoisomers is critical.

- Chiral Resolution: Effective chiral resolution of a key 1,3-dithiolane synthon has been achieved using (semi)preparative enantioselective HPLC [5].

- Absolute Configuration Assignment: The absolute configuration (AC) can be assigned by using an enantiopure synthon to prepare a known compound (e.g., a sigma receptor modulator) whose AC is confirmed via X-ray diffraction analysis [5]. This provides a reliable reference standard for related compounds.

References

- 1. Comparative conformational analysis of 1 , 3 -dioxane and 1 , 3 - dithiane [link.springer.com]

- 2. Computational study of this compound 1,1-dioxide ... [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Computational Study of 1 , 3 - Dithiane , 1 -Dioxide ( 1 , 1 - 3 ... Dithiane [academia.edu]

- 4. This compound [orgsyn.org]

- 5. 1,3-Dithiolane as a Privileged Scaffold in Bioactive ... [labmedchem.unipv.it]

1,3-dithiane molecular dynamics

Key Applications in Research

1,3-dithiane and its derivatives are primarily used as versatile protecting groups for carbonyl compounds and as key components in detection and amplification systems for molecular recognition, which is crucial in drug discovery [1] [2].

| Application Area | Role of this compound | Key Finding/Use | Citation |

|---|---|---|---|

| Carbonyl Deprotection | Thioacetal/thioketal protecting group | Solid-state deprotection using Hg(NO₃)₂·3H₂O; completed in 1-4 minutes with high yields (88-96%) [1]. | [1] |

| Molecular Recognition Assay | Photoremovable Protecting Group (PPG) in a binary system | Enables detection of avidin at attomole levels via electron-transfer fragmentation and amplification cascade [2]. | [2] |

| Chiral Modification | Chiral modifier (R-1,3-dithiane 1-oxide) in zeolite Y | Creates enantioselective catalyst for alcohol dehydration; modifier stable up to 180°C [3]. | [3] |

Experimental Protocol: Solid-State Deprotection

The following is a detailed methodology for deprotecting 1,3-dithianes to their parent carbonyl compounds under solvent-free conditions [1].

- Primary Reagent: Mercury(II) nitrate trihydrate, Hg(NO₃)₂·3H₂O.

- Molar Ratio: A 1:2 molar ratio of thioacetal to Hg(NO₃)₂·3H₂O is optimal.

- Procedure: The substrate and reagent are ground together in the solid state at room temperature.

- Reaction Time: The reaction is typically complete within 1 to 4 minutes.

- Work-up: The resulting mixture is washed with an organic solvent and filtered. The carbonyl compound is isolated from the filtrate by evaporation under vacuum, often followed by purification via flash chromatography.

- Key Advantage: This method avoids the use of solvents and provides excellent yields without oxidizing aldehydes to carboxylic acids.

Experimental Workflow for Molecular Recognition

The following diagram illustrates the logic and workflow of the molecular recognition and amplification assay that utilizes this compound as a photoremovable protecting group.

> Workflow for molecular recognition detection using a this compound protected sensitizer and an amplification cascade.

How to Approach Molecular Dynamics

The search results indicate that high-level multireference ab initio methods are essential for simulating the excited-state dynamics involving this compound systems, as required for the photo-induced electron transfer processes [2] [4].

- Key Computational Methods: The Complete-Active-Space Self-Consistent-Field (CASSCF) method is widely used to describe the multireference character of excited states. This can be augmented with perturbation theory (e.g., CASPT2) for better accuracy [4].

- Emerging Approach: A current frontier is using Machine Learning (ML) to dramatically speed up excited-state molecular dynamics simulations. ML models are trained on high-quality quantum chemical data (like the SHNITSEL database) to predict energies and forces, enabling the simulation of larger systems for longer times [4].

Finding Further Information

For a deeper dive into molecular dynamics, I suggest you explore these specific areas:

- Quantum Chemistry Software: Look into packages that implement CASSCF and CASPT2 methods for excited-state calculations.

- Machine Learning for Chemistry: Investigate foundational models and datasets like SHNITSEL, which is designed for benchmarking ML models in photochemistry [4].

- Specialized Literature: Search for recent studies on "photoinduced electron transfer deprotection of dithianes" or "ML-potentials for excited state dynamics" to find detailed simulation protocols.

References

- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3- ... [mdpi.com]

- 2. Externally Sensitized Deprotection of PPG-Masked Carbonyls ... [pmc.ncbi.nlm.nih.gov]

- 3. Creating chiral centres in zeolite Y by the introduction of R- 1 , 3 - dithiane ... [link.springer.com]

- 4. Surface Hopping Nested Instances Training Set for Excited ... [nature.com]

Protection of Carbonyls as 1,3-Dithianes

1,3-Dithianes are commonly used as protecting groups for carbonyl compounds (aldehydes and ketones) and can be synthesized by reacting the carbonyl compound with 1,3-propanedithiol under acid catalysis [1] [2]. The table below summarizes various catalytic methods for this reaction.

Table 1: Catalytic Methods for 1,3-Dithiane Formation

| Catalyst | Key Features / Scope | Reaction Conditions | Citation / Year |

|---|---|---|---|

| Lewis acid-surfactant-combined catalyst (e.g., Cu(DS)₂) | High chemoselectivity; reusable catalyst; reaction in water at room temperature. | Water, Room Temperature | [1] (2010) |

| Yttrium triflate (Yb(OTf)₃) | Chemoselective protection of aldehydes. | - | [1] (2004) |

| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Excellent yields; solvent-free; good for sterically hindered carbonyls. | Solvent-free or refluxing petroleum ether | [1] (2002) |

| Iodine (I₂) | Mild conditions; also applicable for transthioacetalization. | - | [1] (2001) |

| p-Toluenesulfonic acid (p-TsOH) with SiO₂ | Short reaction times, excellent yields; simple purification. | - | [1] (2005) |

| HClO₄-SiO₂ | Extremely efficient, reusable catalyst; solvent-free. | Solvent-free, Room Temperature | [1] (2006) |

| Iron Catalyst (with 2-chloro-1,3-dithiane) | Mild conditions; good to excellent yields. | Mild Conditions | [1] (2014) |

| LiBr | Chemoselective for aromatic and α,β-unsaturated aldehydes; neutral, solvent-free conditions. | Solvent-free | [1] (1999) |

Deprotection of 1,3-Dithianes to Carbonyls

Deprotection often requires specific reagents due to the stability of 1,3-dithianes [1]. The following are two distinct protocols.

Protocol 1: Oxidative Deprotection with Hydrogen Peroxide

This method is suitable for substrates sensitive to acidic or basic conditions and avoids overoxidation to carboxylic acids [1].

- Reagents: 30% Aqueous Hydrogen Peroxide (H₂O₂), Iodine (I₂, 5 mol%), Sodium Dodecyl Sulfate (SDS, surfactant).

- Procedure: The this compound substrate is reacted with the reagents in water. The reaction proceeds under essentially neutral conditions.

- Work-up: The carbonyl compound is isolated through standard aqueous work-up and purification.

Protocol 2: Solid-State Deprotection with Mercury(II) Nitrate

This is a fast, solvent-free method, though it uses toxic mercury compounds [3].

- Reagent: Mercury(II) Nitrate Trihydrate (Hg(NO₃)₂·3H₂O).

- Procedure: A 1:2 molar mixture of the this compound and mercury(II) nitrate trihydrate is ground together in a mortar and pestle at room temperature. The reaction is typically complete within 1-4 minutes.

- Work-up: The resulting solid mixture is washed with an organic solvent. The filtrate is concentrated, and the carbonyl compound is purified, often by flash chromatography [3].

Conformational Analysis & Potential Energy Surface

A study on methyl-substituted 1,3-dithianes provides specific insights into their conformational PES [4].

- Primary Conformer: The global minimum on the PES corresponds to the chair conformer with the C5 substituent in an equatorial position (C-5e) [4].

- Experimental Method: Conformational preferences and free energy differences (ΔG⁰) for the methyl group at C5 were determined by comparing experimental ¹H NMR vicinal coupling constants with theoretical values calculated from optimized geometries [4].

- Computational Methods: The study used several quantum-chemical methods to model the PES and calculate potential energy barriers for conformational isomerization [4]:

- HF/6-31G(d)

- HF/pVDZ

- PBE/3z

The following diagram illustrates the typical workflow for determining the conformational PES of this compound, integrating both computational and experimental data.

> Workflow integrating computational and experimental methods for this compound conformational analysis.

References

Comprehensive Application Notes and Protocols for 1,3-Dithiane Carbonyl Protection

Introduction to Carbonyl Protection with 1,3-Dithiane

The This compound group serves as a cornerstone protecting group in organic synthesis, offering exceptional stability under a wide range of reaction conditions. This protective strategy involves the conversion of carbonyl compounds to their corresponding 1,3-dithianes through reaction with 1,3-propanedithiol. The significance of this protection method extends beyond mere safeguarding of carbonyl functionality; it enables profound reactivity alterations through the concept of umpolung (polarity reversal), transforming electrophilic carbonyl carbons into potent nucleophilic centers when deprotonated at the C2 position. This strategic reversal has been extensively employed in the synthesis of complex natural products and pharmaceutical intermediates, making it an indispensable tool for synthetic chemists [1].

The exceptional stability profile of 1,3-dithianes stems from their resistance to both acidic and basic conditions, as well as their compatibility with various nucleophiles and reducing agents. This stability allows for multi-step synthetic sequences to be performed while the carbonyl group remains protected, with subsequent deprotection occurring in the final stages of synthesis. The versatility of this protecting group is further demonstrated by the diverse methodologies developed for both installation and removal, accommodating a broad spectrum of substrate sensitivities and functional group compatibilities [2] [1].

Fundamental Chemistry and Mechanism

Protection Mechanism and Umpolung Concept

The protection of carbonyl compounds as 1,3-dithianes represents a transformative process that alters the fundamental reactivity of the original functional group. The mechanism involves an acid-catalyzed nucleophilic addition where 1,3-propanedithiol attacks the carbonyl carbon, resulting in the formation of a cyclic thioacetal. This process is typically catalyzed by Brønsted or Lewis acids that activate the carbonyl group toward nucleophilic attack while facilitating water elimination [2].

The true synthetic power of 1,3-dithianes emerges through their ability to undergo umpolung (reactivity reversal). When deprotonated at the C2 position using strong bases such as n-butyllithium, the resulting 2-lithio-1,3-dithiane functions as a masked nucleophilic acyl anion equivalent. This anion stability arises from electron back-donation into vacant sulfur d-orbitals, creating a resonance-stabilized system. The nucleophilic character of these anions allows for carbon-carbon bond formation with various electrophiles, after which the dithiane moiety can be hydrolytically removed to regenerate the carbonyl functionality, often with one additional carbon atom [1].

Table 1: Stability Profile of this compound Protected Carbonyl Compounds

| Condition Type | Reagents/Conditions | Stability |

|---|---|---|

| Aqueous Systems | pH < 1, 100°C | Unstable |

| pH = 1, RT | Stable | |

| pH = 4-12, RT | Stable | |

| pH > 12, 100°C | Unstable | |

| Bases | NEt₃, Pyridine | Stable |

| t-BuOK | Stable | |

| LDA | Stable | |

| Nucleophiles | RLi, RMgX | Stable |

| RCuLi, Enolates | Stable | |

| NH₃, RNH₂ | Stable | |

| Oxidizing Agents | KMnO₄, CrO₃/Py | Unstable |

| RCOOOH, Halogens | Unstable |

Synthetic Workflow for this compound Utilization

The following diagram illustrates the complete synthetic workflow for utilizing this compound protection in organic synthesis, highlighting key transformations and decision points:

Protection Protocols

Catalyst Systems for Thioacetalization

Various catalyst systems have been developed for the efficient conversion of carbonyl compounds to 1,3-dithianes. The choice of catalyst depends on substrate sensitivity, functional group compatibility, and practical considerations such as ease of workup and catalyst recycling.

Lewis Acid-Surfactant Combined Catalyst: A copper bis(dodecyl sulfate) [Cu(DS)₂] catalyst system enables highly efficient thioacetalization in water at room temperature. This approach offers significant advantages including high chemoselectivity, simplified purification without organic solvents, and excellent yields. The surfactant properties of the catalyst facilitate reactions in aqueous media while maintaining compatibility with water-sensitive substrates [2].

Yttrium Triflate Catalysis: Yttrium triflate (Y(OTf)₃) serves as a highly effective catalyst for thioacetalization, particularly for chemoselective protection of aldehydes in the presence of ketones. This method employs catalytic amounts (typically 1-5 mol%) of yttrium triflate in various solvents, achieving excellent yields while maintaining mild reaction conditions compatible with acid-sensitive functional groups [2].

Iodine-Catalyzed Protection: Molecular iodine (I₂) in catalytic amounts (5-10 mol%) provides an efficient, mild method for thioacetalization of aldehydes and ketones. This system also facilitates transthioacetalization from O,O-acetals, O,O-ketals, and O,S-acetals. The mild reaction conditions and commercial availability of iodine make this method practically advantageous for many synthetic applications [2].

Table 2: Catalyst Systems for this compound Protection

| Catalyst System | Reaction Conditions | Yield Range | Key Advantages |

|---|---|---|---|

| Cu(DS)₂ | RT, H₂O, 1-12 h | 85-95% | Aqueous media, recyclable catalyst, chemoselective |

| Y(OTf)₃ | RT, CH₂Cl₂, 0.5-3 h | 80-98% | Chemoselective for aldehydes, mild conditions |

| I₂ | RT, various solvents, 1-4 h | 75-95% | Mild conditions, commercial availability |

| Tungstophosphoric Acid | Solvent-free or reflux, 1-2 h | 85-95% | Chemoselective for diketones, solvent-free option |

| HClO₄-SiO₂ | Solvent-free, RT, 5-30 min | 80-95% | Fast reaction, solvent-free, reusable catalyst |

Standard Protection Procedure: Yttrium Triflate Catalysis

Materials: Carbonyl compound (1.0 mmol), 1,3-propanedithiol (1.2 mmol), yttrium triflate (0.05 mmol, 5 mol%), anhydrous dichloromethane (5 mL).

Procedure:

- Charge a round-bottom flask with yttrium triflate (0.05 mmol) under nitrogen atmosphere.

- Add anhydrous dichloromethane (5 mL) and the carbonyl compound (1.0 mmol).

- Introduce 1,3-propanedithiol (1.2 mmol) dropwise with stirring at room temperature.

- Monitor reaction progress by TLC or GC-MS until complete consumption of starting material (typically 0.5-3 hours).

- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL).

- Extract the product with dichloromethane (3 × 10 mL), combine organic extracts, and dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure and purify the crude product by flash chromatography if necessary [2].

Note: This method is particularly effective for chemoselective protection of aldehydes in the presence of ketones. For substrates containing base-sensitive functionalities, the workup can be modified using careful aqueous washings with brine instead of basic conditions.

Deprotection Methodologies

Oxidative Deprotection Systems

Deprotection of 1,3-dithianes to regenerate the parent carbonyl compounds often requires carefully controlled oxidative conditions. Numerous methodologies have been developed to address the challenge of cleaving the robust C-S bonds while preserving other sensitive functional groups.

Iodine-Activated Hydrogen Peroxide System: A particularly mild oxidative deprotection employs iodine (5 mol%) as a catalyst with 30% aqueous hydrogen peroxide as the terminal oxidant in water containing sodium dodecyl sulfate (SDS) as surfactant. This system operates under essentially neutral conditions, preventing acid- or base-mediated side reactions. The procedure involves combining the this compound (1.0 mmol) with SDS (0.1 g) in water (5 mL), followed by addition of iodine (0.05 mmol) and 30% H₂O₂ (2.0 mmol). The reaction typically completes within 1-3 hours at room temperature with excellent yield and without overoxidation of aldehydes to carboxylic acids [2].

o-Iodoxybenzoic Acid (IBX)/β-Cyclodextrin System: A highly efficient and chemoselective deprotection method utilizes IBX in the presence of β-cyclodextrin in water under neutral conditions at room temperature. This system achieves excellent yields across a broad substrate scope, including acid- and base-sensitive substrates. The procedure involves mixing the this compound (1.0 mmol) with β-cyclodextrin (0.5 mmol) in water (10 mL), followed by portionwise addition of IBX (2.2 mmol). The reaction is complete within 2-4 hours, after which the carbonyl compound is extracted with ethyl acetate and purified if necessary [2].

Photochemical Deprotection

Photodeprotection with Thiapyrylium Sensitizer: A novel photochemical approach enables deprotection of 1,3-dithianes using thiapyrylium salts as photosensitizers. This method proceeds via an electron transfer mechanism from the dithiane to the triplet sensitizer, followed by C-S bond cleavage to form a distonic radical cation species. Experimental evidence indicates that superoxide anion drives the deprotection reaction, with molecular oxygen being essential for efficient conversion. The procedure involves irradiating a solution of the this compound (1.0 mmol) and thiapyrylium salt (0.02 mmol) in acetonitrile with a medium-pressure mercury lamp while bubbling oxygen through the solution. Reaction times vary from 2-6 hours depending on substrate structure [3] [4].

Mechanistic Insight: Laser flash photolysis and theoretical calculations reveal that electron transfer from dithianes to triplet sensitizers is extremely fast, and the decay of dithiane radical cations follows a favorable unimolecular fragmentation pathway unaffected by water or oxygen. This mechanistic understanding supports the development of broader photochemical deprotection strategies for thioketals [3].

Solid-State Deprotection with Mercury(II) Nitrate

Mercury(II) Nitrate Trihydrate Method: A highly efficient and rapid solid-state deprotection utilizes mercury(II) nitrate trihydrate [Hg(NO₃)₂·3H₂O] for converting 1,3-dithianes to corresponding carbonyl compounds. This method offers exceptional speed and simplicity, with reactions typically completing within 1-4 minutes.

Procedure:

- Grind the this compound (1.0 mmol) and mercury(II) nitrate trihydrate (2.0 mmol) together using a mortar and pestle.

- Continue grinding until the color changes from white to dark brown and back to white (typically 1-4 minutes).

- Wash the solid mixture with dichloromethane (3 × 10 mL) and filter.

- Concentrate the filtrate under vacuum to obtain the carbonyl compound, which may be purified by flash chromatography if necessary [5].

Advantages and Limitations: This method provides excellent yields (85-96%) with extremely short reaction times and simple workup. However, the use of mercury salts presents environmental and toxicity concerns, limiting its application in industrial settings. The method shows tolerance for various functional groups including nitro, methoxy, and halogen substituents, with aldehydes not undergoing further oxidation to carboxylic acids [5].

Table 3: Comparison of Deprotection Methods for 1,3-Dithianes

| Method | Conditions | Time | Yield Range | Functional Group Tolerance |

|---|---|---|---|---|

| I₂/H₂O₂/SDS | H₂O, RT, neutral | 1-3 h | 85-95% | Excellent for acid/base-sensitive groups |

| IBX/β-CD | H₂O, RT, neutral | 2-4 h | 80-95% | Broad compatibility |

| Photochemical | CH₃CN, hν, O₂ | 2-6 h | 70-90% | Radical-sensitive groups may interfere |

| Hg(NO₃)₂·3H₂O | Solid-state, grinding | 1-4 min | 85-96% | Nitro, halo, alkoxy groups tolerated |

| Oxalyl Chloride | CH₂Cl₂, RT, 1-2 h | 1-2 h | 80-95% | Good for aromatic systems |

Recent Advances and Specialized Applications

Masked Formylation Strategy

A innovative masked formylation strategy based on the activation of this compound oxide with oxalyl chloride has been developed for electrophilic aromatic substitution with electron-rich arenes and heteroarenes. This method proceeds through a thionium ion intermediate, enabling efficient formylation of activated aromatic systems. The same research group developed a practical oxalyl chloride-mediated dithiane cleavage protocol that affords aldehydes in good to excellent yields under mild conditions. This approach provides operationally simple and broadly applicable methodologies for introducing formyl groups via dithiane masking strategy [6].

Asymmetric Synthesis Applications

The utility of 1,3-dithianes extends to asymmetric synthesis, particularly through the development of α-amino-1,3-dithianes via asymmetric Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. This methodology achieves good chemical yields (up to 82%) with excellent diastereoselectivities (>99:1 dr). Critical to success is the slow addition of chiral N-phosphonyl imines into the solution of 2-lithio-1,3-dithiane using a syringe pump. This approach follows GAP chemistry (Group-Assistant-Purification) principles, avoiding traditional purification techniques like chromatography or recrystallization. Instead, pure chiral α-amino-1,3-dithianes are obtained by simply washing the solid crude products with hexane or hexane-ethyl acetate mixtures [7].

Applications in Natural Product Synthesis

The this compound unit has proven invaluable in the synthesis of complex natural products, serving both as a protecting group and as an acyl anion equivalent. The stability of the dithioacetal moiety under acidic and basic conditions makes it particularly useful in extended synthetic sequences where intermediate compounds must withstand various transformation conditions [1].

In natural product synthesis, 1,3-dithianes enable key carbon-carbon bond formations through their Umpolung reactivity, allowing disconnection strategies that would otherwise be challenging with traditional carbonyl chemistry. The deprotection step often occurs in the late stages of synthesis, revealing the carbonyl functionality after other sensitive transformations are complete. While deprotection can sometimes present challenges for complex and sensitive derivatives, the methodologies outlined in these application notes provide solutions for even the most demanding substrates [1].

Conclusion

The this compound protecting group represents a versatile and robust tool for synthetic organic chemists, particularly in complex molecule synthesis and drug development. Its unique combination of stability under diverse conditions and ability to reverse carbonyl reactivity through Umpolung makes it indispensable for strategic bond construction. The continuous development of improved protection and deprotection methodologies ensures that this classic protecting group remains relevant in modern synthetic design, with recent advances focusing on milder conditions, enhanced selectivity, and environmentally benign approaches.

References

- 1. The role of 1,3-dithianes in natural product synthesis [sciencedirect.com]

- 2. 1,3-Dithianes, 1,3-Dithiolanes [organic-chemistry.org]

- 3. mechanistic aspects of this compound conversion to a ... [pubmed.ncbi.nlm.nih.gov]

- 4. Photoremoval of Protecting Groups: Mechanistic Aspects of... [figshare.com]

- 5. Highly Efficient, and Fast Solid State Deprotection of 1,3- ... [mdpi.com]

- 6. Masked formylation of activated aromatics via dithianes ... [pubs.rsc.org]

- 7. Asymmetric Synthesis of α-Amino 1,3-Dithianes via Chiral ... [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Asymmetric Synthesis of α-Amino-1,3-dithianes

Introduction and Significance

α-Amino-1,3-dithianes are versatile chiral building blocks in organic and medicinal chemistry. They function as masked α-amino aldehydes or α-amino ketones, which are valuable intermediates for synthesizing complex molecules, including natural products and pharmaceuticals [1] [2]. The 1,3-dithiane group serves a dual purpose: it acts as a synthetic equivalent for a carbonyl group (an acyl anion equivalent) and provides a stable protecting group that is resilient under both acidic and basic conditions [1]. The development of an asymmetric synthesis route for these compounds via an Umpolung reaction (polarity reversal) represents a significant advancement, offering high diastereoselectivity and a purification process that aligns with greener chemistry principles [3] [2].

Principle and Strategic Advantages

The synthesis operates on the principle of Umpolung, temporarily reversing the normal reactivity of a functional group. Normally, a carbonyl compound acts as an electrophile; however, its 2-lithio-1,3-dithiane derivative is a sulfur-stabilized nucleophile, an equivalent of a masked acyl anion [1]. This nucleophile attacks chiral electrophilic imines to form a new carbon-carbon bond, which is the key step in constructing the chiral α-amino dithiane scaffold.

This specific protocol, utilizing chiral N-phosphonyl imines, provides several strategic advantages [3] [2]:

- High Stereoselectivity: Achieves excellent diastereoselectivity (>99:1 dr in optimal cases).

- GAP Chemistry: Follows Group-Assistant-Purification (GAP) chemistry, eliminating the need for traditional purification methods like column chromatography or recrystallization. Pure products are obtained simply by washing the crude solid with hexane or a hexane-ethyl acetate mixture.

- Operational Simplicity: The chiral auxiliary is stable, readily modified, and can be recycled after cleavage.

- Analytical Ease: Diastereoselectivity can be conveniently determined via (^{31})P-NMR analysis of the crude reaction mixture.

Detailed Experimental Protocol

3.1 Reagents and Materials

- Chiral N-Phosphonyl Imines (e.g., with isopropyl, 3-pentyl, cyclohexyl, benzyl, or CH₂-1-naphthyl groups on phosphorus) [2].

- This compound

- n-BuLi (2.2 equiv, typically as a solution in hexanes)

- Anhydrous Tetrahydrofuran (THF)

- Et₂AlCl (Diethylaluminum chloride), optional, was not found effective in this specific system [2].

- Hexane and Ethyl Acetate (for purification)

- Dry glassware, syringes, and an argon/nitrogen atmosphere for handling air-sensitive reagents.

3.2 Step-by-Step Procedure

- Generation of 2-Lithio-1,3-dithiane: In an oven-dried flask under an inert atmosphere, add this compound (0.2 mmol) to anhydrous THF (2 mL). Cool the stirred solution to 0°C. Add n-BuLi (0.22 mmol) dropwise. The mixture may turn cloudy. Continue stirring at 0°C for 30-60 minutes to generate the nucleophile [1] [2].

- Cooling the Reaction Mixture: After the formation of the 2-lithio-1,3-dithiane is complete, cool the reaction mixture to a low temperature, typically between -78°C and -30°C [2].

- Crucial Umpolung Addition: Dissolve the chiral N-phosphonyl imine (0.1 mmol) in a small volume of anhydrous THF. Using a syringe pump, add this imine solution slowly to the cooled, stirred solution of 2-lithio-1,3-dithiane. Note: The slow addition manner is critical for achieving high diastereoselectivity [3] [2].

- Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

- Quenching and Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to obtain the crude solid product [2].

- GAP Purification: Triturate (wash) the solid crude product with hexane or a mixture of hexane-ethyl acetate. This simple washing process removes impurities and yields the pure chiral α-amino-1,3-dithiane attached to the N-phosphonyl group as a solid [3] [2].

The workflow below summarizes the key stages of the experimental protocol.

Experimental Workflow for Asymmetric Synthesis

3.3 Analysis and Characterization

- Diastereoselectivity (dr): Determine by (^{31})P-NMR analysis of the crude product before purification [2].

- Chemical Yield: Report as isolated yield after GAP purification.

- Product Characterization: Use standard techniques such as (^{1})H NMR, (^{13})C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Performance Data and Substrate Scope

The following table summarizes the performance of the asymmetric Umpolung reaction with various chiral N-phosphonyl imines, highlighting the impact of the N-phosphonyl protecting group (R) on chemical yield and diastereoselectivity [2].

| Entry | Substrate | R Group on Imine | Product | Yield (%) | diastereoselectivity (dr) |

|---|---|---|---|---|---|

| 1 | 1a | iso-propyl | 6a | 82 | >99:1 |

| 2 | 2a | 3-pentyl | 7a | 71 | 87:13 |

| 3 | 3a | cyclohexyl | 8a | 32 | 95:5 |

| 4 | 4a | benzyl | 9a | 81 | 77:23 |

| 5 | 5a | CH₂-1-naphthyl | 10a | 70 | 86:14 |

Key Observation: The isopropyl-protected N-phosphonyl imine (Entry 1) provides the best combination of high chemical yield (82%) and excellent diastereoselectivity (>99:1), making it the recommended protecting group for this synthesis [2].

Troubleshooting and Best Practices

- Low Yield or No Reaction: Ensure strict anhydrous conditions and the use of high-purity, dry THF. The slow addition of the imine via a syringe pump is critical; reverse addition or rapid pouring leads to poor results [2].

- Low Diastereoselectivity: Confirm the temperature control during the imine addition step. Using the optimal isopropyl phosphonyl group is also crucial for high dr [2].

- Difficulty in Purification: If the GAP washing does not yield a pure product, optimizing the hexane/ethyl acetate ratio for trituration or using a minimal silica gel plug may be necessary, though this should be exceptional.

- Handling Notes: 2-Lithio-1,3-dithiane and organolithium reagents are air- and moisture-sensitive. All operations must be conducted under an inert atmosphere (argon/nitrogen) using standard Schlenk or glovebox techniques.

Downstream Applications and Functionalization

The synthesized chiral α-amino-1,3-dithianes are highly versatile intermediates.

- Deprotection of Dithiane: The this compound group can be hydrolyzed back to a carbonyl group using various reagents (e.g., Hg(ClO₄)₂, N-halosuccinimides, or other oxidative/hydrolytic conditions) to yield enantiomerically pure α-amino aldehydes or ketones [1].

- Cleavage of N-Phosphonyl Group: The chiral N-phosphonyl auxiliary can be removed under mild acidic conditions, allowing recovery of the free chiral amine and the chiral auxiliary precursor for recycling [2].

- Further Elaboration: These building blocks have been employed in the asymmetric synthesis of biologically active molecules, such as non-peptide Substance P antagonists (e.g., L-733,060) and complex amino acids like (2S,3R)-(-)-3-hydroxy-3-methylproline [2] [4].

References

- 1. The role of 1,3-dithianes in natural product synthesis [sciencedirect.com]

- 2. Asymmetric Synthesis of α-Amino 1,3-Dithianes via Chiral ... [pmc.ncbi.nlm.nih.gov]

- 3. of α- Asymmetric - synthesis , amino - 1 via chiral... 3 dithianes [pubmed.ncbi.nlm.nih.gov]

- 4. - alpha , Amino -Dithioketal Mediated 1 of... 3 Asymmetric Synthesis [semanticscholar.org]

Comprehensive Application Notes and Protocols for the Umpolung Reaction with 2-Lithio-1,3-dithiane

Introduction to Umpolung and the Corey-Seebach Reagent

The Corey-Seebach reaction, utilizing 2-lithio-1,3-dithiane as a key intermediate, represents a foundational umpolung (polarity reversal) strategy in synthetic organic chemistry. This approach temporarily inverts the inherent electrophilic nature of a carbonyl carbon to a nucleophilic acyl anion equivalent, enabling bond formations that are otherwise challenging to achieve through conventional reactivity patterns [1] [2]. This transformation has proven invaluable for the synthesis of complex molecular architectures, including numerous natural products and pharmaceutically relevant compounds [3] [4].

The core principle involves converting a carbonyl compound (aldehyde or ketone) into a 1,3-dithiane derivative. Subsequent deprotonation at the C2 position with a strong base generates the 2-lithio-1,3-dithiane. This species acts as a synthetic equivalent of an acyl anion, capable of reacting with a wide range of electrophiles. The final step involves hydrolytic deprotection to regenerate the carbonyl functionality, now appended with new molecular complexity [1] [3] [2].

Reaction Mechanism and Workflow

The following diagram illustrates the general mechanism and workflow for the Corey-Seebach umpolung reaction, from substrate preparation to final deprotection.

- Step 1: Thioacetalization - A carbonyl compound reacts with 1,3-propanedithiol under Lewis or Brønsted acid catalysis to form a cyclic This compound, effectively masking and protecting the carbonyl group [3] [4].

- Step 2: Lithiation - The proton at the C2 position of the this compound, activated by the two adjacent sulfur atoms (pKa ~30), is abstracted by a strong base like n-butyllithium (n-BuLi). This generates the key 2-lithio-1,3-dithiane nucleophile [1] [3]. The stability of this anion is attributed to electron back-donation from carbon into the vacant d-orbitals of sulfur, though the polarizability of sulfur and the long C-S bond length are also significant factors [1] [3].

- Step 3: Electrophilic Quench - The lithiated dithiane acts as an acyl anion equivalent, reacting with a wide variety of electrophiles to form new carbon-carbon bonds [1] [5].

- Step 4: Deprotection - The dithioacetal group is hydrolyzed or oxidatively cleaved to regenerate the desired carbonyl functionality in the final product [1] [3].

Synthetic Applications and Reaction Scope

The 2-lithio-1,3-dithiane reagent exhibits remarkable versatility, participating in reactions with numerous electrophile classes. The table below summarizes key reaction types and representative examples, providing a concise overview of its synthetic utility.

Table 1: Synthetic Scope of 2-Lithio-1,3-dithiane with Various Electrophiles

| Electrophile Class | Specific Electrophile Examples | Product Obtained After Deprotection | Key Applications |

|---|---|---|---|

| Carbonyl Compounds [1] [5] | Formaldehyde, Aldehydes, Ketones | Primary, Secondary, or Tertiary α-Hydroxy Ketones [1] | Synthesis of 1,2-diketones and α-hydroxy ketones [1] |

| Alkyl Halides [1] [5] | Methyl Iodide, Benzyl Bromide, Allyl Bromides | α-Substituted Aldehydes/Ketones [1] [5] | Chain elongation and introduction of alkyl/arylalkyl groups [5] |

| Epoxides [1] [5] | Ethylene Oxide, Styrene Oxide | γ-Hydroxy Ketones [1] [5] | Synthesis of hydroxy ketones and polyketide fragments [4] |

| Acyl Derivatives [5] [6] | Acid Chlorides, Esters, Amides | 1,2-Diketones or Keto-esters/amides [5] [6] | Synthesis of diketones and other 1,2-dicarbonyl compounds [6] |

| Michael Acceptors [5] | α,β-Unsaturated Ketones, Acrylonitrile | 1,4-Dicarbonyl Compounds, γ-Ketonitriles [5] | Conjugate addition for 1,4-difunctionalized compounds [5] |

| Iminium Ions/Imines [7] [5] | Chiral N-Phosphonyl Imines, Imino Esters | α-Amino Ketones [7] [5] | Asymmetric synthesis of α-amino carbonyl building blocks [7] |

Detailed Experimental Protocols

General Protocol: Lithiation and Reaction with Electrophiles [1] [3] [6]

This protocol describes the standard procedure for generating 2-lithio-1,3-dithiane and its subsequent reaction with a generic electrophile.

Reagents & Materials:

- This compound derivative (1.0 equiv)

- n-BuLi (2.5 M in hexanes, 1.1-1.3 equiv)

- Anhydrous Tetrahydrofuran (THF)

- Electrophile (1.1-1.5 equiv)

- Saturated aqueous NH₄Cl solution

- Diethyl ether or Ethyl acetate for extraction

- Anhydrous MgSO₄ or Na₂SO₄

Procedure:

- Setup: Under an inert atmosphere (argon or nitrogen), place the this compound substrate (1.0 equiv) in an oven-dried round-bottom flask equipped with a stir bar. Add anhydrous THF (typically 0.1-0.2 M relative to dithiane).

- Cooling: Cool the solution to -78 °C (dry ice/acetone bath) or -30 °C (depending on dithiane stability and reactivity).

- Lithiation: Add n-BuLi (1.1-1.3 equiv) dropwise via syringe over 5-10 minutes. The reaction mixture may change color. Stir the resulting solution at the same low temperature for 30-60 minutes to ensure complete lithiation.

- Electrophilic Quench:

- Method A (Standard): Add the electrophile (1.1-1.5 equiv) neat or as a solution in anhydrous THF dropwise to the lithiated solution.

- Method B (For Sensitive Electrophiles): Alternatively, the solution of the lithiated dithiane can be transferred via cannula to a cooled solution of the electrophile.

- Reaction Completion: Allow the reaction mixture to warm slowly to room temperature and stir for 1-12 hours (monitor by TLC or LC-MS).

- Work-up: Carefully quench the reaction by adding a saturated aqueous NH₄Cl solution. Transfer to a separatory funnel, extract the aqueous layer with diethyl ether or ethyl acetate (3x), and combine the organic extracts.

- Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product containing the functionalized dithiane adduct by flash column chromatography.

Safety Notes:

- n-BuLi is pyrophoric and must be handled under strict exclusion of air and moisture with appropriate personal protective equipment.

- All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere.

Specialized Protocol: Asymmetric Synthesis of α-Amino-1,3-dithianes [7]

This protocol details the diastereoselective addition to chiral N-phosphonyl imines, a reaction that follows the Group-Assistant-Purification (GAP) chemistry principle, avoiding chromatography.

Reagents & Materials:

- 2-Lithio-1,3-dithiane (generated in situ from 1.0 equiv dithiane and 1.1 equiv n-BuLi)

- Chiral N-phosphonyl imine (1.0 equiv)

- Anhydrous THF

- Hexane and Ethyl Acetate for washing

Procedure:

- Generate 2-lithio-1,3-dithiane in THF as described in the general protocol (Steps 1-3).

- Cool the lithiated solution to -30 °C.

- Crucial Step: Using a syringe pump, slowly add a solution of the chiral N-phosphonyl imine (1.0 equiv in anhydrous THF) into the stirred solution of the lithiated dithiane over several hours. This slow addition is critical for achieving high diastereoselectivity [7].

- After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

- GAP Purification: Quench the reaction with water. The crude solid product often precipitates or can be induced to precipitate.

- Collect the solid by filtration and wash thoroughly with hexane or a hexane/ethyl acetate mixture to remove impurities.

- The resulting pure chiral α-amino-1,3-dithiane attached to the N-phosphonyl group is obtained without the need for chromatographic purification [7].

Key Parameters for Success:

- Slow addition of the imine electrophile is essential for >99:1 diastereoselectivity.

- The N-phosphonyl group (e.g., isopropyl variant) is key for both high stereocontrol and the GAP purification process.

Protocol for Deprotection of 1,3-Dithianes [1] [4]

The final, and often critical, step is the unmasking of the carbonyl group.

Classical Method (Hg²⁺ Salts):

- Reagents: Hg(ClO₄)₂ or HgCl₂ in aqueous organic solvents (e.g., acetonitrile-water) [1] [3].

- Procedure: Treat the dithiane adduct with 2-3 equivalents of the mercury salt in a suitable solvent system (e.g., CH₃CN-H₂O) at room temperature or with gentle heating. Monitor by TLC. Upon completion, filter off the mercury salts and concentrate the filtrate. Extract the product.

- Note: This method uses toxic heavy metals and is less favored for environmental and safety reasons.

Modern Oxidative Methods:

- Reagents: Bis(trifluoroacetoxy)iodobenzene (PIFA) [4], N-Bromosuccinimide (NBS), or I₂/H₂O₂ [4] systems.

- General Procedure (PIFA): Dissolve the dithiane adduct in a solvent like acetonitrile. Add PIFA (2.0-3.0 equiv) and stir at room temperature or reflux. The reaction is typically rapid. Quench with a saturated Na₂S₂O₃ solution, extract with organic solvent, dry, and concentrate. Purify the resulting carbonyl product if necessary.

- Advantages: These methods avoid the use of toxic metals and are often highly efficient.

Recent Applications in Complex Synthesis

The Corey-Seebach umpolung strategy remains a powerful tool in modern natural product and pharmaceutical synthesis, as evidenced by these recent applications:

- Lycoplanine A: The synthesis of this complex Lycopodium alkaloid, an inhibitor of the Cav3.1 T-type calcium channel, utilized a 1,4-dithiane derivative to introduce a crucial carbon-carbon double bond via the Corey-Seebach reaction. The final dithioacetal deprotection was achieved using PIFA to furnish the natural product isomer [4].

- Hetidine-type Diterpenoid Alkaloids: In the construction of the core structure of these biologically active alkaloids, a 2-lithio-1,3-dithiane species was alkylated with a complex iodide, demonstrating the utility of the method in forming key carbon-carbon bonds in highly functionalized and sterically demanding environments [4].

- Mandelalide A and Spongistatin 2: The power of this chemistry is further exemplified in the total synthesis of macrocyclic natural products like Mandelalide A and Spongistatin 2. Here, the concept was advanced in Anion Relay Chemistry (ARC), where the anionic character is transferred from the dithiane to another part of the molecule, allowing for the sequential construction of complex chains [2] [4].

Troubleshooting and Best Practices

- Low Lithiation Yield: Ensure absolute anhydrous conditions and fresh base. For 2-substituted dithianes that are more sterically hindered, using t-BuLi or additives like HMPA or TMEDA may be necessary to facilitate deprotonation [3].

- Side Reactions (Autoxidation): 2-Lithio-1,3-dithianes are susceptible to autoxidation upon exposure to air, leading to side products like α-thioether ketones and orthothioesters [6]. Strict exclusion of oxygen is crucial. If autoxidation is problematic, consider transmetalation to less reactive species (e.g., silyl, stannyl, or copper derivatives) [6].

- Difficult Deprotection: If hydrolysis is sluggish, switch to a more potent oxidative method (e.g., PIFA or NBS). The choice of deprotection method is highly substrate-dependent [3] [4].

Conclusion

The Corey-Seebach reaction, employing 2-lithio-1,3-dithiane as an acyl anion equivalent, remains a cornerstone of umpolung strategies in synthetic organic chemistry. Its continued relevance is demonstrated by its application in the synthesis of complex natural products and its adaptation to modern synthetic challenges, such as asymmetric synthesis and the development of more sustainable purification and deprotection methods. This robust methodology provides chemists with a powerful and versatile tool for the construction of challenging carbon-carbon bonds, enabling access to valuable and intricate molecular scaffolds.

References

- 1. Corey-Seebach Reaction [organic-chemistry.org]

- 2. Umpolung [en.wikipedia.org]

- 3. The role of 1,3-dithianes in natural product synthesis [sciencedirect.com]

- 4. The Corey-Seebach Reagent in the 21st Century: A Review [mdpi.com]

- 5. Umpolung reactivity of 2-lithio-1,3-dithiane [linkedin.com]

- 6. Pot-Economy Autooxidative Condensation of 2-Aryl-2-lithio ... [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Synthesis of α-Amino 1,3-Dithianes via Chiral ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: 1,3-Dithiane as a Carbonyl Protecting Group in Synthetic Chemistry

Introduction and Historical Context

The 1,3-dithiane protecting group represents a cornerstone methodology in modern organic synthesis, providing robust protection for carbonyl functionalities under a wide range of synthetic conditions. First introduced in seminal work by Corey and Seebach, this approach leverages the reaction of carbonyl compounds with 1,3-propanedithiol to form cyclic thioacetals that exhibit remarkable stability toward both acidic and basic environments [1]. The significance of 1,3-dithianes extends beyond mere protection, as they enable the revolutionary umpoling strategy (polarity reversal) of carbonyl reactivity, allowing nucleophilic acylation equivalent reactions that have expanded the synthetic toolbox for complex molecule construction [1]. The exceptional stability of the this compound moiety against a wide spectrum of reaction conditions, including strong bases, nucleophiles, and reducing agents, has established its value in multi-step synthetic sequences, particularly in the construction of natural products and pharmaceuticals [2] [1].

The unique stability of 1,3-dithianes arises from the electronic properties of the sulfur atoms adjacent to the central carbon, which stabilize adjacent carbanions through electron back-donation into vacant sulfur d-orbitals [1]. This stabilization not only facilitates the protection aspect but also enables the generation of 2-lithio-1,3-dithiane derivatives that serve as masked nucleophilic acylating agents [1]. The development of increasingly efficient and chemoselective methods for both the formation and deprotection of 1,3-dithianes has continued to expand their application in synthetic chemistry, with recent advances focusing on green chemistry principles such as solvent-free conditions, reusable catalysts, and reduced environmental impact [2] [3].

Protection Methodologies and Protocols

The formation of 1,3-dithianes from carbonyl precursors typically employs 1,3-propanedithiol under various catalytic conditions. The selection of appropriate methodology depends on the substrate sensitivity, functional group tolerance, and practical considerations. The following comprehensive comparison table summarizes key protection methods developed to address diverse synthetic requirements:

Table 1: Comparative Analysis of this compound Protection Methodologies

| Catalytic System | Reaction Conditions | Reaction Time | Chemoselectivity | Yield Range | Key Advantages |

|---|---|---|---|---|---|

| Lewis acid-surfactant combined catalyst (Cu(DS)₂) | Water, RT | Variable | High | High | Solvent-free, reusable catalyst, no organic solvents [2] |

| Yttrium triflate | Standard conditions | Variable | High for aldehydes | High | Chemoselective protection of aldehydes [2] |

| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Solvent-free, reflux | Variable | High for diketones | Excellent | Chemoselective conversions of α-/β-diketones [2] |

| Iodine | Mild conditions | Variable | Good | High | Applicable to transthioacetalization [2] |

| p-Toluenesulfonic acid with silica gel | Standard conditions | Short | Good | Excellent | Simple filtration, easy purification [2] |

| HClO₄-SiO₂ | Solvent-free, RT | Variable | Good | High | Efficient and reusable catalyst [2] |

| Praseodymium triflate | Standard conditions | Variable | Selective for aldehydes | High | Efficient and recyclable [2] |

| Brønsted acidic ionic liquid | Standard conditions | Short | High | Very good | Water-stable, short reaction times [2] |

| LiBr | Solvent-free | Variable | High for aromatic/α,β-unsaturated aldehydes | High | Neutral conditions, acid-sensitive substrates [2] |

| Hafnium trifluoromethanesulfonate | Mild conditions | Variable | High | High | Racemization-free for R-aminoaldehydes [2] |

Detailed Experimental Protocols

2.1.1 General Procedure for this compound Protection Using Lewis Acid-Surfactant Combined Catalyst [2]

Reagents: Carbonyl compound (1.0 mmol), 1,3-propanedithiol (1.2 mmol), copper bis(dodecyl sulfate) [Cu(DS)₂] (5 mol%), water (5 mL).

Procedure:

- Charge the carbonyl compound, 1,3-propanedithiol, and Cu(DS)₂ catalyst into a round-bottom flask containing water.

- Stir the reaction mixture vigorously at room temperature for the required time (monitor by TLC).

- Upon completion, extract the reaction mixture with ethyl acetate (3 × 10 mL).

- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography if necessary.

Note: This method offers high chemoselectivity, ease of operation, and purification without organic solvents. The catalyst can be recovered and reused.

2.1.2 General Procedure for Protection Under Solvent-Free Conditions Using HClO₄-SiO₂ [2]

Reagents: Carbonyl compound (1.0 mmol), 1,3-propanedithiol (1.2 mmol), HClO₄-SiO₂ (0.1 mmol).

Procedure:

- Grind the carbonyl compound and 1,3-propanedithiol together in a mortar.

- Add HClO₄-SiO₂ catalyst and continue grinding at room temperature for the specified time.

- Monitor reaction completion by TLC.

- Upon completion, wash the reaction mixture with dichloromethane and filter to remove the catalyst.

- Concentrate the filtrate under reduced pressure to obtain the pure this compound product.

Note: This solvent-free method offers reduced pollution, low cost, and simplicity in process and handling.

Table 2: Odorless Alternatives to 1,3-Propanedithiol

| Reagent | Conditions | Reaction Rate for Aromatic Ketones | Yield Range | Key Advantages |

|---|---|---|---|---|

| 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | Solvent-free or in water | Relatively slow | High | Non-thiolic, odorless, chemoselective protection [2] |

Deprotection Methodologies and Protocols

The removal of this compound protecting groups to regenerate the parent carbonyl compound often requires specific reagents that overcome the robust stability of the dithioacetal system. While classical methods relied heavily on mercuric reagents, contemporary approaches have expanded to include oxidative, hydrolytic, and alternative metal-based systems to address toxicity concerns and functional group compatibility issues. The following comprehensive comparison table summarizes key deprotection methods:

Table 3: Comparative Analysis of this compound Deprotection Methodologies

| Deprotection Method | Reaction Conditions | Reaction Time | Functional Group Tolerance | Yield Range | Key Advantages |

|---|---|---|---|---|---|

| Hg(NO₃)₂·3H₂O (solid state) | Solvent-free, grinding | 1-4 minutes | Good (NO₂, MeO, Br, Cl) | 88-96% | Fast, efficient, mild, easy work-up [3] [4] |

| Hg(NO₃)₂·3H₂O (solution) | Aqueous CH₃CN | 20 minutes | Good | High | Standard solution phase [3] |

| Hg₂(NO₃)₂·2H₂O (solid state) | Solvent-free, grinding | 30 minutes | Moderate | ~70% | Alternative to Hg(II) [3] |

| Copper(II) salts | Solvent-free | Variable | Moderate | Good | Avoids mercury reagents [5] |

| 30% H₂O₂ activated by iodine | Water, SDS, neutral | Variable | High (phenol, amino groups) | Excellent | Neutral conditions, no overoxidation [2] |

| o-Iodoxybenzoic acid (IBX) with β-cyclodextrin | Water, neutral, RT | Variable | High | Excellent | Neutral conditions, room temperature [2] |

| Raney Nickel | Standard conditions | Variable | Moderate | Good | Converts C-S bonds to C-H bonds [6] |

Detailed Experimental Protocols

3.1.1 Solid-State Deprotection Using Mercury(II) Nitrate Trihydrate [3] [4]

Reagents: this compound compound (1.0 mmol), mercury(II) nitrate trihydrate (2.0 mmol).

Procedure:

- Grind the this compound compound and Hg(NO₃)₂·3H₂O together in a mortar using a pestle.

- Continue grinding for 1-4 minutes (monitor by TLC).

- Wash the reaction mixture with an appropriate solvent (ethyl acetate or dichloromethane).

- Filter to remove the mercury salts and concentrate the filtrate under vacuum.

- Purify the resulting carbonyl compound by flash chromatography if necessary.

Note: This method offers exceptionally fast reaction times, mild conditions, and simple work-up. A ten-fold scale reaction demonstrated maintained efficiency with 95% yield for 3-nitrobenzaldehyde.

3.1.2 Oxidative Deprotection Using Hydrogen Peroxide Activated by Iodine [2]

Reagents: this compound compound (1.0 mmol), 30% aqueous H₂O₂ (2.0 mmol), iodine (5 mol%), sodium dodecyl sulfate (SDS, catalytic amount), water.

Procedure:

- Dissolve the this compound compound in water containing catalytic SDS.

- Add iodine catalyst and 30% aqueous H₂O₂.

- Stir the reaction mixture at room temperature under neutral conditions.

- Monitor reaction progress by TLC.

- Upon completion, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Note: This method tolerates various phenol and amino protecting groups without detectable overoxidation.

Stability Profile and Applications in Synthesis

Stability Characteristics

The exceptional utility of this compound as a carbonyl protecting group stems from its remarkable stability profile under diverse reaction conditions, enabling its persistence through multiple synthetic transformations. Comprehensive stability studies documented in Protective Groups in Organic Synthesis (Green, Wuts) demonstrate the resilience of 1,3-dithianes across a broad spectrum of chemical environments [2]:

Aqueous Conditions: Stable across pH ranges from pH = 1 at room temperature to pH = 9 at room temperature. Demonstrates instability only under extreme conditions (pH < 1 at 100°C or pH > 12 at 100°C) [2].

Basic Conditions: Exhibits excellent stability toward triethylamine, pyridine, and even strong bases like LDA and t-BuOK, enabling their use in reactions involving enolates and other strong nucleophiles [2].

Nucleophiles: Remains intact in the presence of organolithium reagents, Grignard reagents, lithium organocuprates, ammonia, amines, and sodium methoxide, making them compatible with a wide range of carbon-carbon bond forming reactions [2].

Reducing Agents: Stable toward hydrogenation conditions (H₂/Ni, H₂/Rh), zinc/HCl, sodium/ammonia, LiAlH₄, and NaBH₄, allowing selective reduction of other functional groups in the presence of the protected carbonyl [2].

Electrophiles: Generally stable toward electrophiles including acid chlorides, aldehydes, methyl iodide, and dichlorocarbene, though strong oxidizing agents will cleave the dithioacetal [2].

Applications in Complex Synthesis

The this compound protecting group has been extensively employed in the synthesis of complex natural products, where its dual functionality as both a protecting group and an acyl anion equivalent provides strategic advantages. In numerous total syntheses, 1,3-dithianes serve as key intermediates enabling carbon-carbon bond formation through umpolung reactivity while maintaining carbonyl protection throughout extended synthetic sequences [1]. The stability profile allows 1,3-dithianes to persist through multiple steps including oxidations, reductions, and carbon-carbon bond formations, with final deprotection typically performed in the late stages of synthesis [2] [1].

A particularly elegant application involves the use of 1,3-dithianes in the "Great Friedel-Crafts Workaround" where a ketone produced through acylation is subsequently reduced to an alkane, effectively converting an electron-withdrawing meta-director into an electron-donating ortho-/para-director [6]. This strategy exemplifies the power of this compound chemistry in enabling synthetic pathways that would otherwise be inaccessible through direct approaches.

Workflow and Selection Guidelines

Protection and Deprotection Workflow

The following diagram illustrates the comprehensive workflow for the protection of carbonyl compounds as 1,3-dithianes and their subsequent deprotection:

Figure 1: Comprehensive workflow for this compound protection and deprotection in synthetic sequences

Method Selection Guidelines

Selecting appropriate protection and deprotection strategies requires careful consideration of substrate sensitivity and synthetic goals:

For acid-sensitive substrates: Employ LiBr-catalyzed protection under solvent-free neutral conditions [2].

For green chemistry priorities: Utilize Cu(DS)₂ catalyst in water or solvent-free approaches with HClO₄-SiO₂ [2].

For rapid deprotection needs: Apply solid-state Hg(NO₃)₂·3H₂O method with 1-4 minute reaction times [3] [4].

For mercury-free requirements: Implement oxidative methods (H₂O₂/I₂) or copper(II) salts under solvent-free conditions [2] [5].

For substrates with multiple sensitive protecting groups: Choose neutral condition deprotections (H₂O₂/I₂ or IBX/β-cyclodextrin) [2].

Troubleshooting and Common Technical Issues

Successful implementation of this compound protection protocols requires attention to potential technical challenges:

Incomplete Protection: For sterically hindered carbonyl compounds, consider using tungstophosphoric acid in refluxing petroleum ether to improve conversion [2].

Slow Deprotection Kinetics: Functional groups such as methoxy and nitro may complex with mercury(II) nitrate, slightly extending deprotection times; plan synthetic sequences accordingly [3].

Product Isolation Challenges: For solid-state deprotections, ensure thorough grinding of reagents to maximize surface contact and reaction efficiency [3] [4].

Competitive Side Reactions: When employing 2-lithio-1,3-dithiane anions in umpolung reactions, ensure careful temperature control and appropriate solvents (THF with HMPA or TMEDA for 2-substituted derivatives) to optimize yields [1].

Conclusion

The this compound protecting group continues to be an indispensable tool in synthetic organic chemistry, offering exceptional stability across a broad range of reaction conditions while enabling unique synthetic transformations through the umpolung strategy. Recent methodological advances have addressed traditional limitations through the development of solvent-free conditions, reusable catalyst systems, and environmentally conscious deprotection methods that minimize or eliminate heavy metal usage. The comprehensive protocols and analytical data presented in these Application Notes provide researchers with practical guidance for implementing this compound chemistry in complex synthetic campaigns, with particular value for pharmaceutical development and natural product synthesis where multi-step sequences demand robust protecting group strategies.

References

- 1. The role of 1,3-dithianes in natural product synthesis [sciencedirect.com]

- 2. , 1 -Dithiolanes, 3 , 1 -Dithianes 3 [organic-chemistry.org]

- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3- ... [mdpi.com]

- 4. Highly Efficient, and Fast Solid State Deprotection of 1,3- ... [pmc.ncbi.nlm.nih.gov]

- 5. Simple and efficient deprotection of 1,3-dithianes and ... [sciencedirect.com]

- 6. The Wolff-Kishner, Clemmensen, And Other Carbonyl ... [masterorganicchemistry.com]

Comprehensive Application Notes and Protocols: Enantioselective Oxidation of 1,3-Dithiane to Sulfoxide

Then, I will now begin writing the main body of the report.

Introduction and Significance

Chiral sulfoxides represent important structural motifs in organic chemistry with widespread applications in pharmaceutical development and asymmetric synthesis. The enantioselective oxidation of prochiral sulfides, particularly 1,3-dithiane systems, enables access to these valuable chiral building blocks. Enantiopure sulfoxides serve as key intermediates for various therapeutics and natural product syntheses, with demonstrated biological activities including anti-ulcer, anti-bacterial, and anti-fungal properties [1]. The this compound ring system presents unique challenges and opportunities in asymmetric oxidation due to its cyclic structure and potential for diastereoselection. These compounds can be subsequently transformed into chiral sulfoxides with defined absolute configurations, making them invaluable for medicinal chemistry and drug development [2].